Bicalutamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water at 37 °C (5 mg/1000 mL)

9.28e-03 g/L

Synonyms

Canonical SMILES

Treatment of Prostate Cancer

Bicalutamide's primary function in scientific research is its established role in treating prostate cancer. It works by competitively binding to androgen receptors, preventing testosterone and other androgens from signaling cancer cell growth []. This application is extensively documented in clinical trials and forms the basis for its approval as a prostate cancer treatment [].

Combination Therapy for Prostate Cancer

Scientific research is exploring the efficacy of bicalutamide in combination with other prostate cancer treatments. Studies have investigated its effectiveness alongside surgery, radiation therapy, and other hormonal therapies to improve treatment outcomes [].

Understanding Androgen-Related Cancers

Bicalutamide's mechanism of action makes it a valuable tool in research on androgen-dependent cancers. Scientists use it to study how androgen signaling affects tumor growth and progression in various cancers beyond prostate cancer, such as breast cancer [].

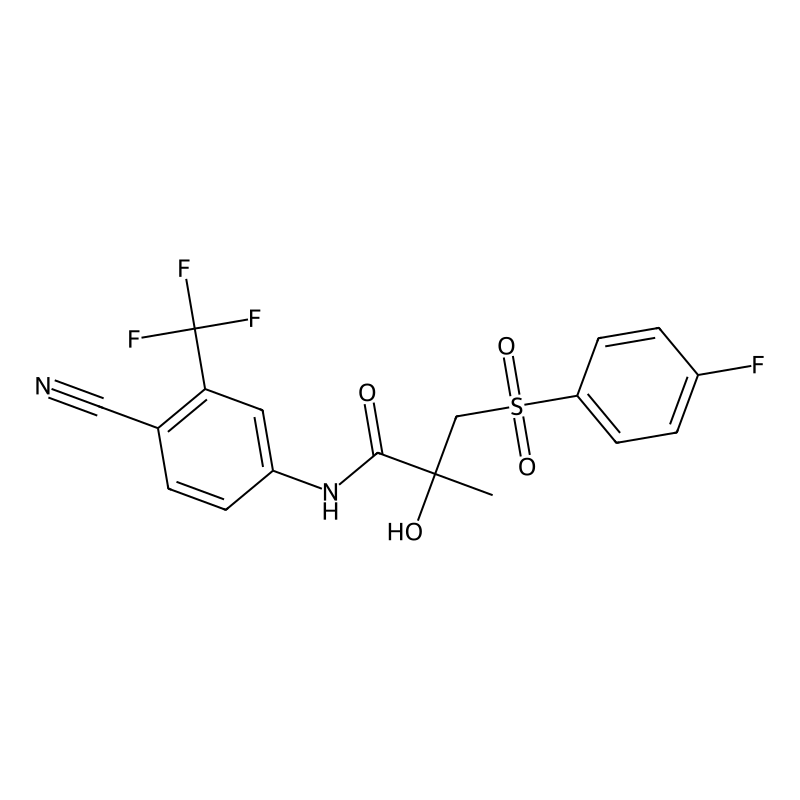

Bicalutamide is a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer. It functions by competitively inhibiting the action of androgens, such as testosterone, at the androgen receptor level, thereby preventing the growth and proliferation of prostate cancer cells. The chemical formula for bicalutamide is , and it has a molecular weight of approximately 430.373 g/mol .

Bicalutamide acts as a competitive antagonist to testosterone at the androgen receptor. It binds to the receptor in the prostate cells, preventing testosterone from binding and activating its growth-promoting signals. This ultimately leads to stunted prostate cancer cell proliferation.

Bicalutamide is generally well-tolerated, but side effects can occur. Common ones include breast enlargement and tenderness, hot flashes, and fatigue []. In rare cases, it can cause liver damage. Bicalutamide is not recommended for women or children due to potential hormonal imbalances.

Data

Clinical trials involving thousands of patients have established the safety profile of bicalutamide for prostate cancer treatment.

Further Considerations

Bicalutamide can interact with other medications, so it's crucial to disclose all medications to the prescribing physician [].

Bicalutamide undergoes various metabolic reactions, primarily in the liver. Its metabolism involves stereospecific processes where the active R-isomer is oxidized to an inactive metabolite, while the S-isomer is primarily processed through glucuronidation. These metabolic pathways are mainly facilitated by cytochrome P450 enzymes, particularly CYP3A4 . The drug exhibits a half-life ranging from 5.8 to 10 days, depending on administration methods .

As an androgen receptor antagonist, bicalutamide effectively blocks androgen signaling pathways that are crucial for the growth of prostate cancer cells. Its action is particularly vital when combined with luteinizing hormone-releasing hormone agonists, which reduce testosterone levels further . While bicalutamide primarily acts as an antagonist, some studies indicate that it may exhibit agonistic properties under certain conditions, especially with specific mutations in the androgen receptor (e.g., W741L mutation) .

Bicalutamide can be synthesized through several chemical pathways, typically involving the formation of its key sulfonyl group and subsequent reactions to establish its characteristic structure. One common synthesis route includes:

- Formation of a 4-(trifluoromethyl)phenyl moiety.

- Introduction of the sulfonyl group through sulfonation reactions.

- Cyclization and functional group modifications to achieve the final structure.

The detailed synthetic steps often require specific reagents and conditions that ensure high yield and purity of the final product .

Bicalutamide is primarily utilized in:

- Prostate Cancer Treatment: It is often prescribed in conjunction with luteinizing hormone-releasing hormone agonists for advanced prostate cancer.

- Adjuvant Therapy: Used post-surgery or radiotherapy to manage residual cancer cells.

- Hormonal Therapy: Helps mitigate tumor flare during initial hormone treatment phases .

Bicalutamide's pharmacokinetics can be significantly affected by other medications due to its metabolism via CYP3A4. Co-administration with drugs that inhibit or induce this enzyme can alter bicalutamide levels but generally does not lead to clinically significant interactions at standard doses (150 mg/day or less). Notably, it may inhibit CYP3A4 and other cytochrome P450 enzymes in vitro but does not exhibit clinically relevant enzyme inhibition or induction at therapeutic doses .

Studies have also shown that bicalutamide interacts differently with mutated androgen receptors compared to wild-type receptors, influencing its efficacy in resistant prostate cancer cases .

Several compounds share structural and functional similarities with bicalutamide. Here are notable examples:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Flutamide | Nonsteroidal antiandrogen | Androgen receptor antagonist | Primarily used for prostate cancer; may have different side effects. |

| Enzalutamide | Nonsteroidal antiandrogen | Androgen receptor antagonist | More potent than bicalutamide; also inhibits androgen receptor nuclear translocation. |

| Nilutamide | Nonsteroidal antiandrogen | Androgen receptor antagonist | Has a shorter half-life; potential for liver toxicity. |

| Abiraterone | Steroidal antiandrogen | Inhibits androgen synthesis | Acts upstream by blocking steroidogenesis rather than directly antagonizing receptors. |

Bicalutamide's unique sulfonyl group distinguishes it from these compounds, influencing its binding affinity and pharmacological profile. Its ability to act as both an antagonist and occasional agonist under specific conditions further sets it apart from others in this class .

The synthetic chemistry of bicalutamide has evolved significantly since its first preparation by Tucker and colleagues in 1988, as disclosed in United States Patent 4,636,505 [1]. The original synthesis represented a landmark achievement in anti-androgen drug development, establishing the foundational chemical approach that would be refined over subsequent decades.

The pioneering Tucker synthesis involved a four-step synthetic sequence beginning with the preparation of methyl methacrylate derivatives [2]. The initial approach utilized meta-chloroperbenzoic acid as the primary oxidizing agent to convert the sulfide intermediate to the corresponding sulfone, a transformation that required 18 hours at room temperature and yielded approximately 50% overall product [3]. This original route employed dichloromethane as the primary solvent, which subsequently became recognized as environmentally problematic due to its potential carcinogenic properties and disposal challenges [2].

The mechanistic foundation of the Tucker synthesis relied on the sequential formation of key intermediates through controlled chemical transformations [1]. The process initiated with the epoxidation of methyl methacrylate derivatives, followed by nucleophilic ring opening with 4-fluorothiophenol, subsequent amide bond formation with 4-amino-2-trifluoromethylbenzonitrile, and final oxidation to form the characteristic sulfone functionality [4]. While this route established the synthetic feasibility of bicalutamide production, the modest yields and reliance on hazardous reagents prompted extensive research into improved methodologies.

Historical analysis reveals that the early synthetic approaches faced significant challenges related to process efficiency and environmental considerations [5]. The use of meta-chloroperbenzoic acid, while chemically effective, presented substantial safety concerns due to its explosive nature and the requirement for extended reaction times [3]. Additionally, the reliance on chlorinated solvents created environmental disposal issues that became increasingly problematic as production scales increased [2].

Modern Synthetic Approaches

Contemporary bicalutamide synthesis has been revolutionized through the development of more efficient and environmentally sustainable methodologies. The evolution from historical approaches to modern synthetic strategies reflects both advances in chemical understanding and growing emphasis on green chemistry principles.

A significant breakthrough emerged in 2002 with the development of a two-step synthesis that dramatically improved overall yield to 73% [6]. This approach represented a fundamental shift in synthetic strategy, employing methyl sulfone addition to keto-amide intermediates as the key transformation. The simplified reaction sequence reduced the number of synthetic steps while simultaneously improving product yield and reducing environmental impact.

More recently, visible light-mediated synthesis has emerged as a particularly innovative approach, enabling one-step preparation of bicalutamide through regioselective hydroxysulfonylation of acrylamides [7]. This photocatalytic methodology represents a significant advancement in synthetic efficiency, achieving yields of 60-65% in a single transformation while minimizing waste generation and eliminating the need for hazardous oxidizing agents.

Key Reagents and Intermediates

The modern synthesis of bicalutamide relies on carefully selected reagents and intermediates that optimize both reaction efficiency and environmental compatibility. 4-Fluorothiophenol (molecular weight 128.17 g/mol) serves as the primary nucleophile for epoxide ring opening reactions, providing the essential sulfur-containing functionality that forms the backbone of the bicalutamide structure [4] [8].

Methyl 2-methyl-glycidate (molecular weight 116.12 g/mol) functions as the key electrophilic component, serving as the epoxide precursor that undergoes nucleophilic attack by the thiophenol derivative [4]. This intermediate is critical for establishing the chiral center and hydroxyl functionality that characterizes the final bicalutamide structure.

4-Amino-2-trifluoromethylbenzonitrile (molecular weight 186.14 g/mol) represents the aniline component essential for amide bond formation [8]. This reagent contributes the characteristic trifluoromethyl and cyano functionalities that are crucial for bicalutamide's biological activity and androgen receptor binding affinity.

The selection of appropriate solvents has become increasingly important in modern synthesis. Ethyl acetate has emerged as the preferred green solvent for oxidation reactions, replacing dichloromethane due to environmental and safety considerations [3]. Acetonitrile continues to serve as an effective crystallization solvent, enabling purification of the final product to pharmaceutical-grade purity [2].

Reaction with 4-fluorothiophenol

The reaction between 4-fluorothiophenol and epoxide intermediates represents one of the most critical transformations in bicalutamide synthesis. This nucleophilic substitution proceeds through an SN2 mechanism, with the thiophenol anion attacking the less substituted carbon of the epoxide ring [4] [9].

Mechanistic studies have revealed that the reaction efficiency is significantly influenced by reaction conditions, particularly pH and temperature control [9]. The process typically requires basic conditions to generate the thiophenolate anion, with sodium hydroxide or potassium carbonate serving as suitable base systems. Temperature control between 20-25°C ensures optimal reaction rates while minimizing side product formation.

The regioselectivity of epoxide ring opening is crucial for producing the desired stereochemistry in the final product [4]. Under basic conditions, the nucleophilic attack preferentially occurs at the less hindered carbon center, leading to the formation of the secondary alcohol functionality that characterizes bicalutamide. This regioselectivity is essential for maintaining the biological activity of the final compound.

Recent investigations have explored alternative conditions for optimizing this transformation, including the use of phase transfer catalysts to enhance reaction efficiency in biphasic systems [10]. These modifications have demonstrated improved reaction rates and simplified workup procedures, contributing to more efficient large-scale synthesis.

Oxidation Processes with m-chloroperbenzoic acid

The oxidation of sulfide intermediates to sulfones using meta-chloroperbenzoic acid represents a well-established but problematic transformation in bicalutamide synthesis. This process typically requires two equivalents of m-chloroperbenzoic acid to achieve complete conversion from sulfide to sulfone, bypassing the intermediate sulfoxide stage [11] [12].

The mechanism proceeds through initial formation of a sulfoxide intermediate, which rapidly undergoes further oxidation under the reaction conditions [13]. The use of excess oxidizing agent ensures complete conversion while minimizing the presence of partially oxidized products that could complicate purification. Reaction times typically range from 18-24 hours at room temperature, with monitoring by thin-layer chromatography to assess conversion progress [3].

However, meta-chloroperbenzoic acid presents significant safety and environmental challenges that have prompted the development of alternative oxidation methodologies [5]. The explosive nature of this reagent creates substantial handling hazards, particularly in large-scale manufacturing environments. Additionally, the generation of meta-chlorobenzoic acid as a byproduct requires careful waste management protocols.

Temperature control during m-chloroperbenzoic acid oxidations is critical for safety and selectivity [12]. Reactions are typically maintained at or below room temperature to minimize decomposition risks, while ensuring sufficient energy for the oxidation transformation. The use of appropriate solvents, traditionally dichloromethane but increasingly replaced with safer alternatives, affects both reaction efficiency and safety considerations.

Green Chemistry Alternatives

The development of environmentally sustainable synthetic routes for bicalutamide has become a primary focus of modern pharmaceutical chemistry research. Green chemistry alternatives address the environmental and safety concerns associated with traditional synthetic methods while maintaining or improving process efficiency.

Potassium permanganate has emerged as the most successful green alternative to meta-chloroperbenzoic acid for the crucial oxidation step [2] [5]. This oxidizing agent offers several significant advantages: it is non-explosive, readily available, inexpensive, and generates manageable byproducts. The permanganate-based oxidation achieves yields of 74-80%, representing a substantial improvement over traditional methods while eliminating safety hazards associated with peroxy acids [5].

The permanganate oxidation process utilizes aqueous or mixed aqueous-organic solvent systems, typically operating at ambient temperatures between 25-35°C [5]. Reaction times are reduced to 6-7 hours compared to 18-24 hours required for m-chloroperbenzoic acid methods. The process generates manganese dioxide as the primary byproduct, which can be easily removed by filtration and potentially recycled back to potassium permanganate [5].

Hydrogen peroxide-based systems represent another significant advancement in green oxidation methodology [3]. When properly catalyzed with sodium tungstate and phenylphosphonic acid, hydrogen peroxide can achieve effective sulfide to sulfone conversion with reduced environmental impact. However, these systems require careful optimization to avoid the use of excessive hydrogen peroxide, which can create safety concerns and reduce overall process sustainability.

Recent innovations include the development of enzymatic cascade reactions that utilize biocatalysts for key synthetic transformations [14]. These approaches offer exceptional environmental compatibility and often provide enhanced selectivity compared to traditional chemical methods. While still under development for industrial implementation, enzymatic methods represent the frontier of sustainable pharmaceutical synthesis.

Visible light-mediated synthesis has demonstrated particular promise as a green alternative, enabling direct hydroxysulfonylation reactions without requiring traditional oxidizing agents [7]. This photocatalytic approach operates under mild conditions and generates minimal waste, representing an ideal convergence of efficiency and environmental responsibility.

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of bicalutamide presents numerous technical and economic challenges that must be carefully addressed to ensure successful commercial manufacturing. Scale-up considerations encompass reaction engineering, safety protocols, environmental compliance, and economic optimization.

Temperature control becomes increasingly critical as reaction scales increase, particularly for exothermic oxidation reactions [15]. Industrial reactors must incorporate sophisticated heat management systems to maintain optimal reaction temperatures while preventing thermal runaway scenarios. The use of safer oxidizing agents like potassium permanganate significantly reduces the complexity of thermal management compared to explosive peroxy acids [5].

Mixing and mass transfer considerations become paramount in large-scale synthesis, as inadequate mixing can lead to incomplete reactions and reduced product quality [15]. The design of appropriate agitation systems and reactor geometries is essential for ensuring uniform reaction conditions throughout the reaction volume. Phase transfer considerations are particularly important for reactions involving aqueous and organic phases.

Solvent selection and recovery systems represent major economic and environmental factors in industrial production [3]. The replacement of dichloromethane with ethyl acetate not only improves environmental compliance but also simplifies solvent recovery operations due to the lower toxicity and higher boiling point of ethyl acetate. Efficient solvent recovery systems can significantly reduce both operating costs and environmental impact.

Waste management and byproduct handling systems must be designed to accommodate the specific characteristics of each synthetic route [5]. The permanganate-based oxidation generates solid manganese dioxide that requires filtration and disposal systems, while traditional m-chloroperbenzoic acid methods produce acidic organic waste streams that require neutralization and treatment.

Quality control and analytical monitoring systems become increasingly sophisticated in industrial settings, requiring real-time monitoring of reaction progress and product quality [15]. Process analytical technology enables continuous monitoring of critical parameters, allowing for immediate adjustment of reaction conditions to maintain optimal product quality and yield.

Regulatory compliance considerations include Good Manufacturing Practice requirements, environmental discharge permits, and worker safety protocols [16]. The selection of green chemistry alternatives can significantly simplify regulatory compliance while reducing long-term liability associated with hazardous chemical usage.

Synthetic Derivatives and Analogues

The structural framework of bicalutamide has served as a versatile platform for the development of numerous synthetic derivatives and analogues with modified biological activities and improved pharmaceutical properties. These structural modifications have been systematically explored to enhance potency, selectivity, and pharmacokinetic characteristics.

Sulfide analogues represent one major class of bicalutamide derivatives, where the sulfone functionality is replaced with the corresponding sulfide [11] [17]. These modifications typically result in compounds with altered biological activity profiles, often showing enhanced antiproliferative activity against specific prostate cancer cell lines. Compound 12 demonstrated approximately two-fold activity improvement in three cell lines (22Rv1, LNCaP, and VCap) with IC50 values ranging from 16.88-27.30 μM compared to bicalutamide [11].

Deshydroxy analogues have shown particularly promising biological activity, with some derivatives demonstrating significant improvements over the parent compound [18] [19]. Compound 16 displayed approximately seven-fold enhanced activity (IC50 = 6.59 μM) in 22Rv1 cells and four- to five-fold enhanced activity (IC50 = 8.22-10.86 μM) in DU-145, LNCaP, and VCap cell lines compared to bicalutamide [11]. The removal of the central hydroxyl group appears to be well-tolerated and in some cases beneficial for biological activity.

Double-branched analogues represent a particularly innovative structural modification, with compounds 27 and 28 showing remarkable potency improvements [18]. These derivatives contain two aromatic branches that simultaneously occupy multiple binding pockets within the androgen receptor, potentially providing enhanced binding affinity and resistance to typical resistance mechanisms. Compound 28 demonstrated sub-micromolar activity (IC50 = 0.43 μM in LNCaP), representing more than 40-fold improvement over bicalutamide and three-fold improvement over enzalutamide [18].

Fluorinated derivatives have been extensively explored to modify lipophilicity, metabolic stability, and binding characteristics [20] [21]. The introduction of trifluoromethyl and pentafluorosulfanyl groups can significantly alter physicochemical properties while maintaining or enhancing biological activity. These modifications often result in improved pharmacokinetic profiles and enhanced tissue distribution characteristics.

Chiral analogues bearing electrophilic groups have been developed as affinity ligands for androgen receptor research [22]. These compounds incorporate isothiocyanate, N-chloroacetyl, and N-bromoacetyl functionalities that enable covalent attachment to the receptor, facilitating mechanistic studies and potential therapeutic applications. The (R)-enantiomers consistently demonstrate higher binding affinity compared to their corresponding (S)-enantiomers, consistent with the known stereochemical requirements for bicalutamide activity [22].

Sulfoxide analogues represent another important class of derivatives, created through controlled partial oxidation of sulfide precursors [12] [23]. These compounds introduce an additional chiral center at the sulfur atom, creating opportunities for enhanced selectivity and reduced side effects. The preparation of sulfoxide analogues requires careful control of oxidation conditions, typically using one equivalent of m-chloroperbenzoic acid at 0°C for 15-30 minutes to prevent over-oxidation to the sulfone [12].

Purity

Physical Description

Color/Form

Fine white to off-white powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.8 (est)

2.5

Appearance

Melting Point

191 - 193 °C

Storage

UNII

GHS Hazard Statements

H315 (93.21%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Casodex

FDA Approval: Yes

Bicalutamide is approved to treat: Prostate cancer that has metastasized (spread to other parts of the body). It is used with a type of drug called a luteinizing hormone-releasing hormone agonist.

Bicalutamide is also being studied in the treatment of other types of cancer.

Therapeutic Uses

/Bicalutamide/ 50 mg daily is indicated for use in combination therapy with a luteinizing hormone-releasing hormone (LHRH) analogue for the treatment of Stage D2 metastatic carcinoma of the prostate. /Included in US product label/

/Bicalutamide/ 150 mg daily is not approved for use alone or with other treatments. /Included in US product label/

Pharmacology

Bicalutamide is a synthetic, nonsteroidal antiandrogen. Bicalutamide competitively binds to cytosolic androgen receptors in target tissues, thereby inhibiting the receptor binding of androgens. This agent does not bind to most mutated forms of androgen receptors. (NCI04)

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BB - Anti-androgens

L02BB03 - Bicalutamide

Mechanism of Action

Bicalutamide is a nonsteroidal antiandrogen that is structurally and pharmacologically related to flutamide and nilutamide. Bicalutamide inhibits the action of androgens by competitively blocking nuclear androgen receptors in target tissues such as the prostate, seminal vesicles, and adrenal cortex; blockade of androgen receptors in the hormone-sensitive tumor cells may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. Bicalutamide is a selective antiandrogen with no androgenic or progestational activity in various animal models. The relative binding affinity of bicalutamide at the androgen receptor is more than that of nilutamide and approximately 4 times that of hydroxyflutamide, the active metabolite of flutamide.

Common pharmacologic therapies for prostate cancer (ie, gonadotropin-releasing hormone [GnRH] analogs, nonsteroidal antiandrogens) when used as monotherapy initially result in increased serum testosterone concentrations, which may limit the effects of the drugs. Androgen receptors in the hypothalamus are blocked by bicalutamide, which disrupts the inhibitory feedback of testosterone on luteinizing hormone (LH) release, resulting in a temporary increase in secretion of LH; the increase in LH stimulates an increase in the production of testosterone. As GnRH analogs have potent GnRH agonist properties, testicular steroidogenesis continues during the first few weeks after initiating therapy. However, the combination of orchiectomy or GnRH analog therapy to suppress testicular androgen production and an antiandrogen to block response of remaining adrenal androgens provides maximal androgen blockade. Concomitant administration of antiandrogens such as bicalutamide in patients initiating therapy with a GnRH analog can inhibit initial androgenic stimulation and potential exacerbation of symptoms (e.g., bone pain, urinary obstruction, liver pain, impending spinal cord compression) that may occur during the first month of GnRH analog therapy.

Bicalutamide was developed from a series of nonsteroidal compounds related to flutamide that showed a range of pharmacologic activity from full androgen agonist to pure antiandrogen, including progestational and antiprogestational properties. Bicalutamide is a pure antiandrogen that binds to rat, dog, and human prostate; the affinity compared with the natural ligand 5 alpha-dihydrotestosterone is low, but bicalutamide has an affinity for the rat androgen receptor approximately four times higher than hydroxyflutamide, the active metabolite of flutamide. Bicalutamide also binds to androgen receptors found in the LNCaP human prostate tumor and the Shionogi S115 mouse mammary tumor cell line, as well as androgen receptors transfected into CV-1 and HeLa cells. In all cases, bicalutamide behaves as a pure antiandrogen and inhibits gene expression and cell growth stimulated by androgen. Studies with the LNCaP cell line are particularly interesting, as these cells contain a mutated androgen receptor (codon 868, Thr-->Ala), which behaves idiosyncratically with other antiandrogens (cyproterone acetate and flutamide): both these antiandrogens act as agonists in this cell line and stimulate proliferation. Studies in vivo show that bicalutamide is a potent antiandrogen in the rat. In immature, castrated male rats treated daily with testosterone propionate, bicalutamide produces a profound inhibition of accessory sex organ (ventral prostate and seminal vesicles) growth at oral doses as low as 0.25 mg/kg; it is more active in this test than flutamide or cyproterone acetate. In mature male rats, daily oral doses of bicalutamide produce a dose-related reduction in weights of the ventral prostate glands and seminal vesicles: in this test, bicalutamide is around five times as potent as flutamide. In contrast to flutamide, which produces dose-related, marked increases in serum luteinizing hormone (LH) and testosterone as a consequence of the central inhibition of the negative feedback effects of androgens on the hypothalamic-pituitary-tests axis, bicalutamide has little effect on serum LH and testosterone; i.e., it is peripherally selective. The peripheral selectivity of bicalutamide in the rat is not due to differences between the prostate versus hypothalamic or pituitary receptors, as bicalutamide reverses the suppressive effect of testosterone on luteinizing hormone-releasing hormone (LHRH) secretion from hypothalamic slices in vitro and is as effective as flutamide at sensitizing the pituitary gland to secrete LH in response to administered LHRH. The peripheral selectivity of bicalutamide has now been shown to be due to poor penetration across the blood-brain barrier: tissue distribution studies with [3H]bicalutamide show that although it is concentrated in the organs of metabolism and secretion as well as in the prostate, the pituitary glands, and the seminal vesicles, levels in the hypothalamus and the central nervous system (CNS) are much lower than in blood. Indeed, it is probable that levels found in the CNS reflect levels of blood contamination. In dogs, bicalutamide has exquisite potency and causes dose-related atrophy of the prostate gland and epididymides; with an oral ED50 of 0.1 mg/kg, it is around 50 times as potent as flutamide in this species and also more potent than the steroidal antiandrogen WIN49596 and the 5 alpha-reductase inhibitor MK-906. Even at substantial multiples of the active dose (up to 100 mg/kg orally), bicalutamide failed to increase serum testosterone, so it is also peripherally selective in the dog.

Although widely accepted as an androgen receptor antagonist, the mechanism by which it induces apoptosis remains unclear. Defining exact pathways by which bicalutamide induces its apoptotic effects would help to advance its clinical applications. /Investigators/ aimed to examine the apoptotic effects of bicalutamide at 24 hr and comment on the role of the caspases and calpains in mediating bicalutamide-induced apoptosis in androgen-dependent and androgen-independent cells. PWR-1E, PC-3 and DU-145 cells were treated with bicalutamide and assessed for apoptosis by flow cytometry at 24 hr. DU-145 cells were used to compare differences between two different metastatic receptor-negative cells and to verify apoptotic induction at 48 hr. To delineate a specific pathway of action for bicalutamide, PC-3 and PWR-1E cells were pretreated with specific inhibitors of caspase-dependent (zVAD-FMK) and caspase-independent pathways (calpain 2 inhibitor). Bicalutamide induced apoptosis in androgen-dependent PWR-1E cells via a caspase-dependent and calpain-independent mechanism. In androgen-independent PC-3 cells, bicalutamide also induced apoptosis by mechanisms that were partially inhibited by pan-caspase inhibition but were partially calpain dependent. Understanding into how bicalutamide exerts its effects in androgen-independent cells will yield further insights into the treatment of hormone-refractory disease.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Apparent oral cl=0.32 L/h [Normal Males]

Bicalutamide is well-absorbed following oral administration, although the absolute bioavailability is unknown. Co-administration of bicalutamide with food has no clinically significant effect on rate or extent of absorption.

Bicalutamide is highly protein-bound (96%).

... Bicalutamide metabolites are excreted almost equally in urine and feces with little or no unchanged drug excreted in urine; conversely, unchanged drug predominates in plasma. Bicalutamide in feces is thought to arise from hydrolysis of bicalutamide glucuronide and from unabsorbed drug. ...

... Healthy male volunteers (n = 15) were administered single oral doses of bicalutamide (50 mg) after food and after fasting as part of a three-treatment, three-period, randomized cross-over study, with a 9 week washout. After fasting, plasma concentrations of (R)-bicalutamide were much higher than those of (S)-bicalutamide; the mean (R)-enantiomer Cmax (734 ng mL-1) was about nine times higher than the (S)-enantiomer value (84 ng mL-1). The corresponding tmax values were 19 and 3 hr for (R)- and (S)-bicalutamide, respectively. Elimination of (R)-bicalutamide from plasma was monoexponential and slow (t1/2 = 5.8 d). Elimination of (S)-bicalutamide was biphasic in some volunteers but monophasic in others (terminal t1/2 =1.2 d; n = 11). There was no significant effect of food on AUC, tmax, or t1/2 data for either enantiomer. The observed slightly higher values of Cmax for (R)-bicalutamide (14%) and (S)-bicalutamide (19%), when dosing with food, achieved statistical significance. ...

For more Absorption, Distribution and Excretion (Complete) data for BICALUTAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Bicalutamide undergoes stereospecific metabolism. The S (inactive) isomer is metabolized primarily by glucuronidation. The R (active) isomer also undergoes glucuronidation but is predominantly oxidized to an inactive metabolite followed by glucuronidation. Both the parent and metabolite glucuronides are eliminated in the urine and feces. The S-enantiomer is rapidly cleared relative to the R-enantiomer, with the R-enantiomer accounting for about 99% of total steady-state plasma levels.

Bicalutamide undergoes stereo specific metabolism. The S (inactive) isomer is metabolized primarily by glucuronidation. The R (active) isomer also undergoes glucuronidation but is predominantly oxidized to an inactive metabolite followed by glucuronidation. Half Life: 5.9 days

Wikipedia

Tricaine_mesylate

Drug Warnings

/Bicalutamide/ has no indication for women, and should not be used in this population, particularly for non-serious or non-life threatening conditions.

FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals and or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweighs any possible benefit to the patient./

It is not known whether /bicalutamide/ drug is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when /bicalutamide/ is administered to a nursing woman.

For more Drug Warnings (Complete) data for BICALUTAMIDE (10 total), please visit the HSDB record page.

Biological Half Life

... Elimination of (S)-bicalutamide was biphasic in some volunteers but monophasic in others (terminal t1/2 =1.2 d; n = 11). ...

/The/ apparent plasma elimination half-life observed following repeated administration was 8.4 +/- 1.1 days.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: bicalutamide; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: bicalutamide; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 270 nm with comparison to standards

Clinical Laboratory Methods

Interactions

In vitro studies have shown that R-bicalutamide is an inhibitor of CYP 3A4 with lesser inhibitory effects on CYP 2C9, 2C19 and 2D6 activity. Clinical studies have shown that with co-administration of bicalutamide, mean midazolam (a CYP 3A4 substrate) levels may be increased 1.5 fold (for Cmax) and 1.9 fold (for AUC). Hence, caution should be exercised when bicalutamide is co-administered with CYP 3A4 substrates.

Dates

Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs

Ga-Yeong Kim, Chae Won Song, Yo-Sep Yang, Na-Rae Lee, Hyung-Seok Yoo, Seung Hwan Son, Soo Jin Lee, Jong Seon Park, Jong Kil Lee, Kyung-Soo Inn, Nam-Jung KimPMID: 33926033 DOI: 10.3390/molecules26092525

Abstract

A series of PROTACs (PROteolysis-TArgeting Chimeras) consisting of bicalutamide analogs and thalidomides were designed, synthesized, and biologically evaluated as novel androgen receptor (AR) degraders. In particular, we found that PROTAC compoundcould successfully demonstrate a targeted degradation of AR in AR-positive cancer cells and might be a useful chemical probe for the investigation of AR-dependent cancer cells, as well as a potential therapeutic candidate for prostate cancers.

Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia

Danlan Fu, Junfei Huang, Kaitao Li, Yuxin Chen, Ye He, Yang Sun, Yilong Guo, Lijuan Du, Qian Qu, Yong Miao, Zhiqi HuPMID: 33517191 DOI: 10.1016/j.biopha.2021.111247

Abstract

Androgenic alopecia (AGA), also known as male pattern baldness, is one of the most common hair loss diseases worldwide. The main treatments of AGA include hair transplant surgery, oral medicines, and LDL laser irradiation, although no treatment to date can fully cure this disease. Animal models play important roles in the exploration of potential mechanisms of disease development and in assessing novel treatments. The present study describes androgen receptor (AR) in C57BL/6 mouse hair follicles that can be activated by dihydrotestosterone (DHT) and translocate to the nucleus. This led to the design of a mouse model of androgen-induced AGA in vivo and in vitro. DHT was found to induce early hair regression, hair miniaturization, hair density loss, and changes in hair morphology in male C57BL/6 mice. These effects of DHT could be partly reversed by the AR antagonist bicalutamide. DHT had similar effects in an ex vivo model of hair loss. Evaluation of histology, organ culture, and protein expression could explain the mechanism by which DHT delayed hair regrowth.Successful Recruitment of Black Men to Prostate Cancer Clinical Trials-A Lesson in Achievement

Andrew W Hahn, Mehmet A Bilen, Neeraj AgarwalPMID: 33496790 DOI: 10.1001/jamanetworkopen.2020.34652

Abstract

Down regulation of U2AF1 promotes ARV7 splicing and prostate cancer progression

Hongwen Cao, Dan Wang, Renjie Gao, Lei Chen, Yigeng FengPMID: 33477033 DOI: 10.1016/j.bbrc.2020.12.111

Abstract

The present study aims to investigate the roles of U2 Small Nuclear RNA Auxiliary Factor 1 (U2AF1) in the resistance to anti-androgen treatment in prostate cancer and its underlying mechanism. U2AF1 and androgen receptor variant 7 (ARV7) knockdown and overexpression were introduced in PC3 and DU145 cells. In addition, a bicalutamide-resistant PC3 (PC3 BR) cell line was also constructed. Cell count, MTT and soft agar colony formation assays were performed to evaluate cell proliferation. qRT-PCR was applied to determine the mRNA levels of U2AF1, ARV7 and Mitogen-Activated Protein Kinase 1 (MAPK1). Western blot was used to determine the MAPK1 protein expression. A negative correlation between ARV7 and U2AF1 in prostate tumor tissues was observed. U2AF1 downregulation was correlated with poor prognosis in prostate cancer patients. U2AF1 exhibited a negative correlation with ARV7 and its downregulation promoted prostate cancer cell proliferation and bicalutamide resistance. The regulatory effects of U2AF1 on ARV7 splicing were associated with MAPK1. U2AF1 affected prostate cancer proliferation and anti-androgen resistance by regulating ARV7 splicing.Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer

Sahar B Kandil, Benson M Kariuki, Christopher McGuigan, Andrew D WestwellPMID: 33513386 DOI: 10.1016/j.bmcl.2021.127817

Abstract

The androgen receptor (AR) is a pivotal target for the treatment of prostate cancer (PC) even when the disease progresses toward androgen-independent or castration-resistant forms. In this study, a series of sulfoxide derivatives were prepared and their antiproliferative activity evaluated in vitro against four different human prostate cancer cell lines (22Rv1, DU-145, LNCaP and VCap). Bicalutamide and enzalutamide were used as positive controls. Compound 28 displayed significant enhancement in anticancer activity across the four PC cell lines with IC= 9.09 - 31.11 µM compared to the positive controls: bicalutamide (IC

= 45.20 -51.61 µM) and enzalutamide (IC

= 11.47 - 53.04 µM). Sulfoxide derivatives of bicalutamide were prepared efficiently from the corresponding sulfides using only one equivalent of mCPBA, limiting the reaction time to 15-30 min and maintaining the temperature at 0 °C. Interestingly, three pairs of sulfoxide diastereomers were separated and NMR comparison of their diastereotopic methylene (CH

) group is presented. X-ray diffraction crystal structure analysis provided relative configuration assignment at the chiral sulfur and carbon centres. Molecular modelling study of the four diastereoisomers of compound 28 is described.

The lncRNA PTTG3P promotes the progression of CRPC via upregulating PTTG1

Shengquan Huang, Qianjin Liao, Weibing Li, Guoxian Deng, Ming Jia, Qiang Fang, Huixiang Ji, Mingsen MengPMID: 33743960 DOI: 10.1016/j.bulcan.2020.11.022

Abstract

Overexpression of certain long non-coding RNAs (lncRNAs) promotes the progression of castration-resistant prostate cancer (CRPC). The significance and potential role of the lncRNA designated pituitary tumour-transforming 3, pseudogene (PTTG3P) in CRPC is unknown.We detected PTTG3P expression by qPCR. Upregulated PTTG3P expression was performed to explore the role of PTTG3P in PCa cells resistant to ADT (androgen deprivation therapy). The relationship among PTTG3P, mir-146a-3p and PTTG1 were validated by qPCR, western blot and luciferase assay.

PTTG3P levels were significantly increased in the androgen-independent PC cell lines, as well as in CRPC tissues compared with those of the androgen-dependent prostate cancer cell line LNCaP and tumour tissues of patients with hormone-naive prostate cancers. Enforced expression of PTTG3P in androgen-deprived LNCaP cells significantly enhanced survival, clonogenicity, and tumorigenicity. Further, PTTG3P acted as a competing endogenous RNA (ceRNA, natural miRNA sponge) to upregulate PTTG1 expression by competing for mir-146a-3p in the progression to CRPC.

Our findings suggest that PTTG3P promotes the resistance of prostate cancer cells to androgen-deprivation therapy via upregulating PTTG1. PTTG3P may therefore represent a potential target for therapy of CRPC.

The Clinical Significance of Bone Mineral Density Changes Following Long-Term Androgen Deprivation Therapy in Localized Prostate Cancer Patients

Julia Khriguian, James Man Git Tsui, Rachel Vaughan, Michael Jonathan Kucharczyk, Abdenour Nabid, Rédouane Bettahar, Linda Vincent, André-Guy Martin, Marjory Jolicoeur, Michael Yassa, Maroie Barkati, Levon Igidbashian, Boris Bahoric, Robert Archambault, Hugo Villeneuve, Md Mohiuddin, Tamim NiaziPMID: 33577365 DOI: 10.1097/JU.0000000000001646

Abstract

Long-term androgen deprivation therapy has been associated with decreased bone mineral density in men with prostate cancer. Some evidence suggests that there is no impact on fracture risk despite this bone mineral density loss. Our study aimed to quantify changes in bone mineral density in men with high risk prostate cancer on long-term androgen deprivation therapy and calcium and vitamin D supplementation.Bone mineral density analysis was conducted for localized high risk prostate cancer patients enrolled in the phase III randomized trial PCS-V (Prostate Cancer Study 5), comparing conventional and hypofractionated radiation therapy. Patients received 28 months of luteinizing hormone-releasing hormone agonist and calcium and vitamin D supplementation (500 mg calcium BID+400 IU vitamin D3 BID). The areal density and T-scores (spine, femoral neck and total femur) at baseline and 30 months of followup were extracted, and the absolute change was calculated. Clinical bone density status (normal, osteopenia, osteoporosis) was monitored.

The lumbar spine, femoral neck and total femoral bone mineral density were measured for 226, 231, and 173 patients, respectively. The mean percent change in bone mineral density was -2.65%, -2.76% and -4.27% for these respective sites (p <0.001 for all). The average decrease in bone mineral density across all sites was -3.2%, with no decline in bone mineral density category in most patients (83%). Eight patients (4%) became osteoporotic.

Despite a mild decline in bone mineral density, the change in clinical bone mineral density category remained low with long-term androgen deprivation therapy. Consequently, calcium and vitamin D supplementation alone may suffice for most localized prostate cancer patients on long-term androgen deprivation therapy.

Stereotactic Body Radiation Therapy and High-Dose-Rate Brachytherapy Boost in Combination With Intensity Modulated Radiation Therapy for Localized Prostate Cancer: A Single-Institution Propensity Score Matched Analysis

William C Chen, Yun Li, Ann Lazar, Aysu Altun, Martina Descovich, Tomi Nano, Benjamin Ziemer, Atchar Sudhyadhom, Adam Cunha, Horatio Thomas, Alexander Gottschalk, I-Chow Hsu, Mack Roach 3rdPMID: 33385496 DOI: 10.1016/j.ijrobp.2020.12.034

Abstract

To perform a propensity-score matched analysis comparing stereotactic body radiation therapy (SBRT) boost and high-dose-rate (HDR) boost for localized prostate cancer.A single-institution retrospective chart review was conducted of men treated with pelvic external beam radiation therapy (EBRT) and SBRT boost (21 Gy and 19 Gy in 2 fractions) to the prostate for prostate cancer. A cohort treated at the same institution with HDR brachytherapy boost (19 Gy in 2 fractions) was compared. Propensity-score (PS) matching and multivariable Cox regression were used for analysis. Outcomes were biochemical recurrence freedom (BCRF) and metastasis freedom (MF).

One hundred thirty-one men were treated with SBRT boost and 101 with HDR boost with median follow-up of 73.4 and 186.0 months, respectively. In addition, 68.8% of men had high-risk and 26.0% had unfavorable-intermediate disease, and 94.3% received androgen deprivation therapy. Five- and 10-year unadjusted BCRF was 88.8% and 85.3% for SBRT and 91.8% and 74.6% for HDR boost (log-rank P = .3), and 5- and 10-year unadjusted MF was 91.7% and 84.3% for SBRT and 95.8% and 82.0% for HDR (log-rank P = .8). After adjusting for covariates, there was no statistically significant difference in BCRF (hazard ratio [HR] 0.81; 95% confidence interval [CI], 0.37-1.79; P = .6) or MF (HR 1.07; 95% CI, 0.44-2.57; P = .9) between SBRT and HDR boost. Similarly, after PS matching, there was no statistically significant difference between SBRT and HDR (BCRF: HR 0.66, 0.27-1.62, P = .4; MF: HR 0.84, 0.31-2.26, P = .7). Grade 3+ genitourinary and gastrointestinal toxicity in the SBRT cohort were 4.6% and 1.5%, and 3.0% and 0.0% in the HDR cohorts (P = .4, Fisher exact test).

SBRT boost plus pelvic EBRT for prostate cancer resulted in similar BCRF and MF to HDR boost in this single institution, PS matched retrospective analysis. Toxicity was modest. Prospective evaluation of SBRT boost for the treatment of unfavorable-intermediate and high-risk prostate cancer is warranted.

Mixed acinar and macrocystic ductal prostatic adenocarcinoma

Francesco Giganti, Clare Allen, Ashwin Sridhar, Zafer Tandogdu, Navin Ramachandran, Louise Dickinson, Aiman Haider, Alex Freeman, Rhys Ball, Caroline M MoorePMID: 33387504 DOI: 10.1016/S1470-2045(20)30435-6

Abstract

Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial

Ulka N Vaishampayan, Lance K Heilbrun, Paul Monk 3rd, Sheela Tejwani, Guru Sonpavde, Clara Hwang, Daryn Smith, Pallavi Jasti, Kimberlee Dobson, Brenda Dickow, Elisabeth I Heath, Louie Semaan, Michael L Cher, Joseph A Fontana, Sreenivasa ChinniPMID: 33496795 DOI: 10.1001/jamanetworkopen.2020.34633

Abstract

Black patients have been underrepresented in prospective clinical trials of advanced prostate cancer. This study evaluated the efficacy of enzalutamide compared with bicalutamide, with planned subset analysis of Black patients with metastatic hormone-sensitive prostate cancer (mHSPC), which is a disease state responsive to androgen deprivation therapy (ADT).To compare the efficacy of enzalutamide vs bicalutamide in combination with ADT in men with mHSPC, with a subset analysis of Black patients.

In this randomized clinical trial, a phase 2 screening design enabled a nondefinitive comparison of the primary outcome by treatment. Patients were stratified by race (Black or other) and bone pain (present or absent). Accrual of at least 30% Black patients was required. This multicenter trial was conducted at 4 centers in the US. Men with mHSPC with no history of seizures and adequate marrow, renal, and liver function were eligible. Data analysis was performed from February 2019 to March 2020.

Participants were randomized 1:1 to receive oral enzalutamide (160 mg daily) or bicalutamide (50 mg daily) in addition to ADT.

The primary end point was the 7-month prostate-specific antigen (PSA) response (SMPR) rate, a previously accepted surrogate for overall survival (OS) outcome. Secondary end points included adverse reactions, time to PSA progression, and OS.

A total of 71 men (median [range] age, 65 [51-86] years) were enrolled; 29 (41%) were Black, 41 (58%) were White, and 1 (1%) was Asian. Thirty-six patients were randomized to receive enzalutamide, and 35 were randomized to receive bicalutamide. Twenty-six patients (37%) had bone pain and 37 patients (52%) had extensive disease. SMPR was achieved in 30 of 32 patients (94%; 95% CI, 80%-98%) taking enzalutamide and 17 of 26 patients (65%; 95% CI, 46%-81%) taking bicalutamide (P = .008) (difference, 29%; 95% CI, 5%-50%). Among Black patients, the SMPR was 93% (95% CI, 69%-99%) among those taking enzalutamide and 42% (95% CI, 19%-68%) among those taking bicalutamide (P = .009); among non-Black patients, the SMPR was 94% (95% CI, 74%-99%) among those taking enzalutamide and 86% (95% CI, 60%-96%) among those taking bicalutamide. The 12-month PSA response rates were 84% with enzalutamide and 34% with bicalutamide.

The findings of this randomized clinical trial comparing enzalutamide with bicalutamide suggest that enzalutamide is associated with improved outcomes compared with bicalutamide, in terms of the rate and duration of PSA response, in Black patients with mHSPC.

ClinicalTrials.gov Identifier:

.